molecular formula C14H10F3NO4S B3018043 Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane CAS No. 866137-59-9

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane

Cat. No.: B3018043
CAS No.: 866137-59-9
M. Wt: 345.29
InChI Key: JFZACJHNBXTAOP-UHFFFAOYSA-N
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Description

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is a chemical compound with the molecular formula C14H10F3NO4S It is known for its unique structural features, which include a benzyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with a dioxo-lambda~6~-sulfane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted phenyl compound followed by the introduction of a trifluoromethyl group. The final step involves the incorporation of the dioxo-lambda~6~-sulfane moiety under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl[2-nitro-4-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane
  • Benzyl[2-nitro-5-(difluoromethyl)phenyl]dioxo-lambda~6~-sulfane
  • Benzyl[2-nitro-5-(trifluoromethyl)phenyl]oxo-lambda~6~-sulfane

Uniqueness

Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane is unique due to the specific positioning of the nitro and trifluoromethyl groups, which influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-benzylsulfonyl-1-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)11-6-7-12(18(19)20)13(8-11)23(21,22)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZACJHNBXTAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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